2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine
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Overview
Description
2-Cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine is a heterocyclic aromatic organic compound characterized by its unique structure, which includes a fused imidazo[4,5-c]pyridine ring system with a cyclopropyl group at the 2-position and a methyl group at the 1-position
Scientific Research Applications
Chemistry: In chemistry, 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its interaction with various biological targets can provide insights into new therapeutic strategies.
Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its pharmacological properties are being explored to develop new treatments for various diseases.
Industry: In the industrial sector, this compound can be used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in material science and catalysis.
Mechanism of Action
Target of Action
Imidazo[4,5-c]pyridine derivatives are known to interact with various cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, and enzymes involved in carbohydrate metabolism .
Mode of Action
It’s worth noting that imidazo[4,5-c]pyridine derivatives have been reported to influence the activation of nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Biochemical Pathways
Imidazo[4,5-c]pyridine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Result of Action
Imidazo[4,5-c]pyridine derivatives are known to play a crucial role in numerous disease conditions .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions[_{{{CITATION{{{2{Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b ...](https://www.mdpi.com/1420-3049/22/3/399). One common method involves the reaction of 2-cyclopropylpyridine with an appropriate imidazole derivative in the presence of a strong base, such as potassium tert-butoxide, followed by methylation using methyl iodide[{{{CITATION{{{_2{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b ....
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Pharmacological Potential and Synthetic Approaches of Imidazo4,5-b ....
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromyl chloride can be used to introduce oxygen functionalities.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Comparison with Similar Compounds
1-Methyl-1H-imidazo[4,5-c]pyridine
2-(Chloromethyl)-1-propyl-1H-imidazo[4,5-c]pyridine
1-Methyl-1H-imidazo[4,5-c]pyridine-2-carbaldehyde
Uniqueness: 2-Cyclopropyl-1-methyl-1H-imidazo[4,5-c]pyridine stands out due to its unique cyclopropyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-cyclopropyl-1-methylimidazo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-9-4-5-11-6-8(9)12-10(13)7-2-3-7/h4-7H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXECCQUPXBTGAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=NC=C2)N=C1C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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